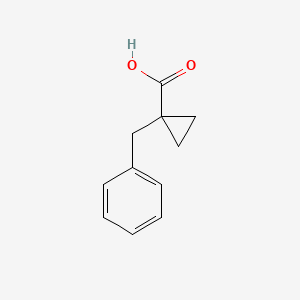

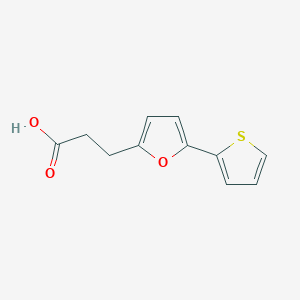

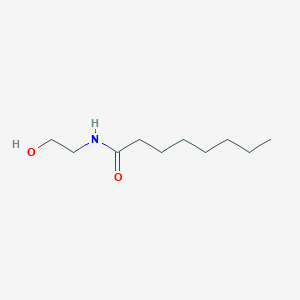

3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid (TFP) is a small molecule that has been studied for its potential applications in various areas of scientific research. It is a derivative of propionic acid, and is found naturally in some plant species. TFP has been studied for its potential use in various areas of scientific research, such as biochemistry, physiology, and pharmacology. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties.

Scientific Research Applications

-

5-Furan-2yl [1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H [1,2,4] triazole-3-thiol

- Application : These compounds were synthesized from furan-2-carboxylic acid hydrazide. Mannich bases and methyl derivatives were then prepared .

- Methods : The structures of the synthesized compounds were confirmed by elemental analyses, IR and 1 H-NMR spectra .

- Results : The thiol-thione tautomeric equilibrium of these compounds is described .

-

2-(3,5-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid

- Application : This compound, also known as “Tafamidis”, and its meglumine salts are used in the treatment of cardiomyopathy of wild type or hereditary transthyretin-mediated amyloidosis .

- Methods : The patent describes an improved process for the preparation of this compound or its pharmaceutically acceptable salts .

- Results : The compound is approved under the brand names Vyndamax® and Vyndaqel® respectively by USFDA .

-

1,3,5-Tris(5-(thiophen-2-yl)furan-2-yl)benzene

- Application : This compound was synthesized in 83% yield by the reaction of 1,3,5-tris(5-bromofuran-2-yl)benzene with 2-thiophenylboronic acid .

- Methods : The synthesis involved the reaction of 1,3,5-tris(5-bromofuran-2-yl)benzene with 2-thiophenylboronic acid .

- Results : The compound was synthesized in 83% yield .

properties

IUPAC Name |

3-(5-thiophen-2-ylfuran-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3S/c12-11(13)6-4-8-3-5-9(14-8)10-2-1-7-15-10/h1-3,5,7H,4,6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADIPPCCQUCTDJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(O2)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(tert-butyl)-N'-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}benzenecarbohydrazide](/img/structure/B1332342.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B1332364.png)